molecular formula C23H28BrNO4 B13431232 9alpha-Bromo-21-deacetoxy Deflazacort

9alpha-Bromo-21-deacetoxy Deflazacort

Cat. No.: B13431232
M. Wt: 462.4 g/mol
InChI Key: QVEPGZDFPBULJR-POBGKJHXSA-N
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Description

9alpha-Bromo-21-deacetoxy Deflazacort: is a synthetic corticosteroid derivative. It is structurally related to Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The compound is characterized by the presence of a bromine atom at the 9alpha position and the absence of an acetoxy group at the 21 position. Its molecular formula is C23H28BrNO4, and it has a molecular weight of 462.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9alpha-Bromo-21-deacetoxy Deflazacort typically involves multiple steps, starting from Deflazacort or its derivatives. The key steps include:

    Bromination: Introduction of a bromine atom at the 9alpha position. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Deacetylation: Removal of the acetoxy group at the 21 position. This step often involves hydrolysis using acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

9alpha-Bromo-21-deacetoxy Deflazacort undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 9alpha position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting its functional groups.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.

    Deacetylation: Acidic or basic hydrolysis using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

9alpha-Bromo-21-deacetoxy Deflazacort has several scientific research applications:

Mechanism of Action

The mechanism of action of 9alpha-Bromo-21-deacetoxy Deflazacort is similar to that of Deflazacort. It acts as a prodrug, which is metabolized into its active form in the body. The active metabolite binds to glucocorticoid receptors, modulating the expression of anti-inflammatory and immunosuppressive genes. This leads to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Deflazacort: The parent compound, known for its anti-inflammatory and immunosuppressive properties.

    21-Deacetoxy Deflazacort: Similar to 9alpha-Bromo-21-deacetoxy Deflazacort but lacks the bromine atom.

    9alpha-Fluoro-21-deacetoxy Deflazacort: Another derivative with a fluorine atom at the 9alpha position instead of bromine.

Uniqueness

This compound is unique due to the presence of the bromine atom at the 9alpha position, which can influence its reactivity and biological activity. This structural modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to other similar compounds .

Properties

Molecular Formula

C23H28BrNO4

Molecular Weight

462.4 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-8-acetyl-12-bromo-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one

InChI

InChI=1S/C23H28BrNO4/c1-12(26)23-19(29-13(2)25-23)10-17-16-6-5-14-9-15(27)7-8-20(14,3)22(16,24)18(28)11-21(17,23)4/h7-9,16-19,28H,5-6,10-11H2,1-4H3/t16-,17-,18-,19+,20-,21-,22-,23+/m0/s1

InChI Key

QVEPGZDFPBULJR-POBGKJHXSA-N

Isomeric SMILES

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)Br)O)C)C(=O)C

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)Br)O)C)C(=O)C

Origin of Product

United States

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